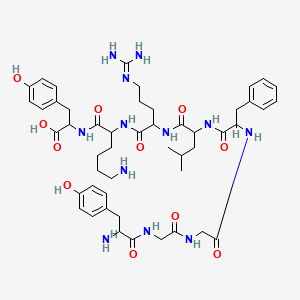alpha-Neoendorphin (1-8)
CAS No.:
Cat. No.: VC16532928
Molecular Formula: C49H70N12O11
Molecular Weight: 1003.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C49H70N12O11 |
|---|---|
| Molecular Weight | 1003.2 g/mol |
| IUPAC Name | 2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C49H70N12O11/c1-29(2)23-38(60-47(70)39(25-30-9-4-3-5-10-30)57-42(65)28-55-41(64)27-56-43(66)35(51)24-31-13-17-33(62)18-14-31)46(69)59-37(12-8-22-54-49(52)53)44(67)58-36(11-6-7-21-50)45(68)61-40(48(71)72)26-32-15-19-34(63)20-16-32/h3-5,9-10,13-20,29,35-40,62-63H,6-8,11-12,21-28,50-51H2,1-2H3,(H,55,64)(H,56,66)(H,57,65)(H,58,67)(H,59,69)(H,60,70)(H,61,68)(H,71,72)(H4,52,53,54) |
| Standard InChI Key | YKCYOSYZVIDJSI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Introduction
Molecular Characterization of Alpha-Neoendorphin (1-8)
Primary Structure and Sequence
The primary structure of alpha-neoendorphin (1-8) corresponds to the N-terminal octapeptide of full-length alpha-neoendorphin, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr (YGGFLRKY) . This sequence retains the conserved N-terminal enkephalin motif (YGGFL), which is critical for opioid receptor binding . The molecular formula is C₄₉H₇₀N₁₂O₁₁, with a molecular weight of 1,003.15 g/mol.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₉H₇₀N₁₂O₁₁ |
| Molecular Weight | 1,003.15 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[...] |
| CAS Number | 83339-89-3 |
| Solubility | Aqueous buffers (pH 3–7) |
Biosynthetic Pathway
Alpha-neoendorphin (1-8) is generated through the enzymatic cleavage of prodynorphin, a precursor protein that also yields dynorphin A, dynorphin B, and beta-neoendorphin . Tissue-specific proteases, such as prohormone convertases 1/3, selectively process prodynorphin into its constituent peptides, with the (1-8) fragment predominantly localized in the pituitary gland and brainstem nuclei .
Receptor Binding and Signaling Mechanisms
Opioid Receptor Affinity
Alpha-neoendorphin (1-8) binds to all three classical opioid receptor subtypes, with the highest affinity for KOR (K<sub>i</sub> = 2.1 nM), followed by MOR (K<sub>i</sub> = 8.7 nM) and DOR (K<sub>i</sub> = 14.3 nM) . This contrasts with full-length alpha-neoendorphin, which exhibits stronger KOR selectivity (K<sub>i</sub> = 0.6 nM) . The reduced receptor specificity of the (1-8) fragment may stem from the absence of C-terminal residues (Pro-Lys), which stabilize receptor conformations .
Functional Selectivity
In vitro assays demonstrate that alpha-neoendorphin (1-8) acts as a partial agonist at KOR, inducing 35–40% maximal GTPγS binding compared to the full-length peptide . At MOR, it exhibits antagonistic properties, inhibiting cAMP accumulation by 22% in HEK-293 cells expressing human MOR . This functional divergence highlights the structural determinants of opioid peptide activity.
Physiological Roles and Distribution
Neuroanatomical Localization
Immunohistochemical studies identify alpha-neoendorphin (1-8) in:
-
Anterior pituitary gland: Co-localized with adrenocorticotropic hormone (ACTH) in corticotropes, suggesting a role in stress response modulation .
-
Spinal trigeminal nucleus: Involved in orofacial pain processing.
-
Caudal solitary nucleus: Potential involvement in autonomic regulation.
Circadian Release Dynamics
Microdialysis experiments in rats reveal a circadian rhythm in alpha-neoendorphin (1-8) secretion, peaking at 00:00–03:00 h under a 12:12 light-dark cycle . Naloxone (10<sup>−7</sup> M) potentiates this release by 180%, indicating tonic inhibition via presynaptic opioid autoreceptors .
Pharmacological Modifications and Research Tools
Radiolabeled Analogs
The iodinated analog [D-Ala<sup>2</sup>,4’-I-Phe<sup>8</sup>]alpha-neoendorphin (1-8) exhibits retained receptor affinity (K<sub>D</sub> = 11 nM in mouse brain homogenates) and enables autoradiographic mapping of opioid receptors . Key modifications include:
-
D-Ala<sup>2</sup>: Enhances metabolic stability by resisting aminopeptidase cleavage .
-
4’-I-Phe<sup>8</sup>: Allows site-specific radioiodination without disrupting receptor interactions .
Table 2: Comparative Receptor Binding of Alpha-Neoendorphin Variants
| Peptide | KOR K<sub>i</sub> (nM) | MOR K<sub>i</sub> (nM) | DOR K<sub>i</sub> (nM) |
|---|---|---|---|
| Alpha-neoendorphin | 0.6 | 5.2 | 9.8 |
| Alpha-neoendorphin (1-8) | 2.1 | 8.7 | 14.3 |
| [D-Ala<sup>2</sup>,4’-I-Phe<sup>8</sup>] | 3.4 | 10.1 | 16.9 |
Metabolic Stability
The plasma half-life of alpha-neoendorphin (1-8) is 7.2 minutes in rats, compared to 3.1 minutes for the full-length peptide, due to reduced susceptibility to carboxypeptidase-mediated degradation. Esterification of the C-terminal tyrosine further extends half-life to 22 minutes, demonstrating potential for therapeutic development.
Research Gaps and Future Directions
While alpha-neoendorphin (1-8) shares functional properties with full-length dynorphins, critical questions remain:
-
Endogenous signaling role: Whether the (1-8) fragment acts as a distinct neuromodulator or a metabolic byproduct requires clarification .
-
Therapeutic potential: KOR partial agonists show promise in treating neuropathic pain without inducing dysphoria, but the (1-8) fragment’s efficacy remains untested in vivo .
-
Species-specific expression: Most studies use rodent models; human tissue distribution data are lacking .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume